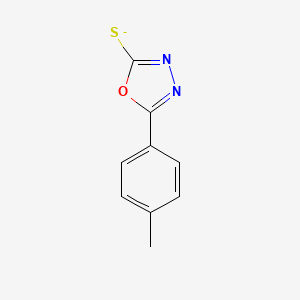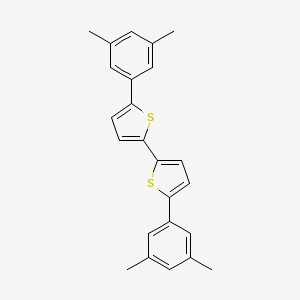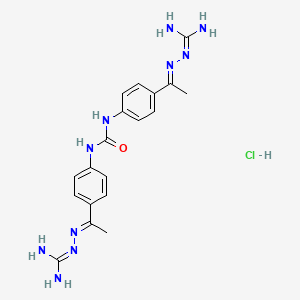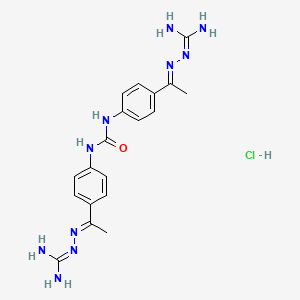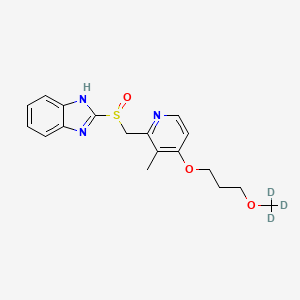
Rabeprazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rabeprazole-d3 is a deuterated form of Rabeprazole, a proton pump inhibitor used to reduce stomach acid production. Deuterated compounds are chemically identical to their non-deuterated counterparts, except that hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This modification can enhance the pharmacokinetic properties of the drug, such as its metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole-d3 involves the incorporation of deuterium into the Rabeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Rabeprazole with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the Rabeprazole molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the deuterium content and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Rabeprazole-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide form.
Substitution: Substitution reactions can occur at the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyridine or benzimidazole derivatives.
Applications De Recherche Scientifique
Rabeprazole-d3 is used in various scientific research applications, including:
Pharmacokinetic Studies: Deuterated compounds like this compound are used to study the metabolic pathways and improve the pharmacokinetic profiles of drugs.
Biological Research: this compound is used to investigate the biological effects of proton pump inhibitors and their mechanisms of action.
Medical Research: It is used in the development of new therapeutic agents for treating acid-related disorders.
Industrial Applications: this compound is used in the pharmaceutical industry for the development of more stable and effective drug formulations.
Mécanisme D'action
Rabeprazole-d3 exerts its effects by inhibiting the gastric H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The molecular targets include the proton pump itself, and the pathways involved are related to the regulation of gastric acid secretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Comparison
Rabeprazole-d3, like other proton pump inhibitors, inhibits gastric acid secretion by targeting the proton pump. the deuterium substitution in this compound can enhance its metabolic stability and prolong its duration of action compared to non-deuterated proton pump inhibitors. This makes this compound unique in its pharmacokinetic profile and potentially more effective in certain clinical scenarios.
Propriétés
Numéro CAS |
934295-30-4 |
|---|---|
Formule moléculaire |
C18H21N3O3S |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
Clé InChI |
YREYEVIYCVEVJK-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
SMILES canonique |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
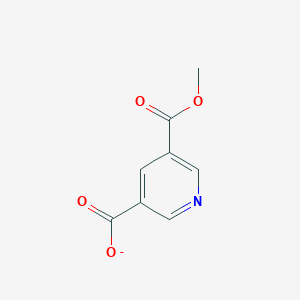
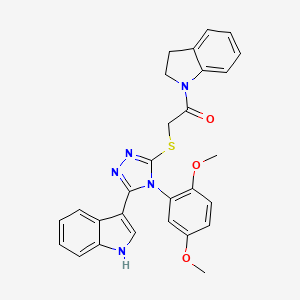
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)
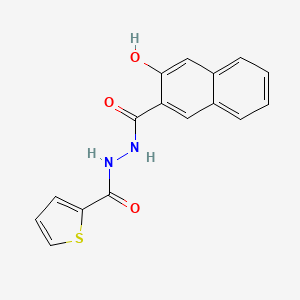
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
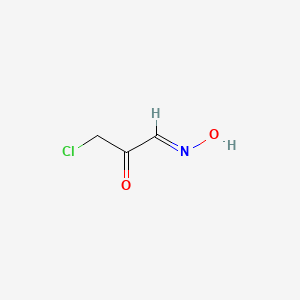
![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
